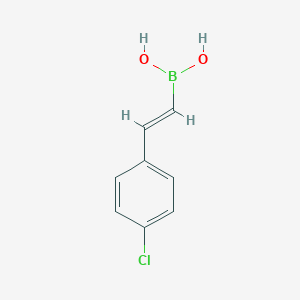

trans-2-(4-Chlorophenyl)vinylboronic acid

Overview

Description

“trans-2-(4-Chlorophenyl)vinylboronic acid” is a chemical compound with the linear formula ClC6H4CH=CHB(OH)2 . It is a reactant involved in various chemical reactions such as the synthesis of biarylketones and phthalides, trifluoromethylation, asymmetrical Michael addition for preparation of chromanes, cobalt-catalyzed coupling to vinyl nitrogen-containing heteroaromatic compounds .

Molecular Structure Analysis

The molecular formula of “trans-2-(4-Chlorophenyl)vinylboronic acid” is C8H8BClO2 . The InChI Key is HWSDRAPTZRYXHN-AATRIKPKSA-N . The SMILES string is OB(O)\C=C\C1=CC=C(Cl)C=C1 .Chemical Reactions Analysis

“trans-2-(4-Chlorophenyl)vinylboronic acid” is involved in several chemical reactions. These include the synthesis of biarylketones and phthalides, trifluoromethylation, asymmetrical Michael addition for preparation of chromanes, cobalt-catalyzed coupling to vinyl nitrogen-containing heteroaromatic compounds, 1,2 and 1,4-Addition reactions with o-hydroxycinnamaldehydes, and Petasis reactions .Physical And Chemical Properties Analysis

“trans-2-(4-Chlorophenyl)vinylboronic acid” is a white to light brown crystalline powder . It has a melting point of 165 °C (dec.) (lit.) . The compound has an assay of ≥95% .Scientific Research Applications

Synthesis of Biarylketones and Phthalides

This compound is used as a reactant in the synthesis of biarylketones and phthalides . Biarylketones and phthalides are important in various fields of chemistry due to their wide range of biological activities.

Trifluoromethylation

Trifluoromethylation is another application of this compound . This process involves the introduction of a trifluoromethyl group into a molecule, which can significantly alter the molecule’s properties and make it useful for various applications in medicinal chemistry and materials science.

Asymmetrical Michael Addition

“trans-2-(4-Chlorophenyl)vinylboronic acid” is used in asymmetrical Michael addition reactions for the preparation of chromanes . Chromanes are a class of organic compounds that are commonly found in various natural products and pharmaceuticals.

Cobalt-Catalyzed Coupling

This compound is involved in cobalt-catalyzed coupling to vinyl nitrogen-containing heteroaromatic compounds . This type of reaction is important in the synthesis of various complex organic compounds.

1,2 and 1,4-Addition Reactions

“trans-2-(4-Chlorophenyl)vinylboronic acid” is used in 1,2 and 1,4-addition reactions with o-hydroxycinnamaldehydes . These reactions are fundamental in organic chemistry and are used to form carbon-carbon bonds, which are crucial in the synthesis of larger organic molecules.

Petasis Reactions

Lastly, this compound is used in Petasis reactions . The Petasis reaction is a multi-component reaction that is used to create carbon-carbon and carbon-nitrogen bonds, which are essential in the synthesis of various organic compounds.

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that boronic acids often interact with proteins and enzymes that have diol-containing residues, such as serine or threonine .

Mode of Action

Trans-2-(4-Chlorophenyl)vinylboronic acid is a reactant involved in various chemical reactions, including the synthesis of biarylketones and phthalides, trifluoromethylation, asymmetrical Michael addition for preparation of chromanes, and cobalt-catalyzed coupling to vinyl nitrogen-containing heteroaromatic compounds . These reactions suggest that the compound may interact with its targets through covalent bonding, given the reactivity of the boronic acid group .

Biochemical Pathways

The compound is involved in 1,2 and 1,4-addition reactions with o-hydroxycinnamaldehydes . This suggests that it may influence pathways involving these aldehydes or their downstream products.

Pharmacokinetics

Boronic acids are generally well absorbed and can distribute throughout the body due to their small size and polar nature .

Result of Action

Given its involvement in various chemical reactions, it’s likely that the compound can influence the synthesis of various bioactive molecules .

Action Environment

The action of trans-2-(4-Chlorophenyl)vinylboronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by pH, as boronic acids tend to form boronate esters under alkaline conditions . Additionally, the compound’s stability may be influenced by temperature and humidity .

properties

IUPAC Name |

[(E)-2-(4-chlorophenyl)ethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSDRAPTZRYXHN-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)